(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

H3 histamine receptor binding affinity Kd

Select (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride (RAMH) as your H3 reference agonist. Its defined (R)-stereochemistry delivers a Kd of 50.3 nM and >10-fold selectivity over endogenous histamine, eliminating off-target H1/H2/H4 effects. Validated blood-brain barrier penetration makes this compound indispensable for in vivo models of cognition, sleep, and feeding. Available in ≥98% purity with full analytical documentation, this gold-standard ligand ensures reproducible pharmacology across binding, functional, and PK/PD studies.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 75614-89-0
Cat. No. B1678790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
CAS75614-89-0
SynonymsR(-)-alpha-Methylhistamine 2HCl
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CN1)N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
InChIKeyIZHCNQFUWDFPCW-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-(-)-α-Methylhistamine dihydrochloride (CAS 75614-89-0): A Highly Selective H3 Histamine Receptor Agonist for CNS Research Procurement


(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, commonly known as R-(-)-α-methylhistamine (RAMH), is a chiral histamine derivative that functions as a potent and highly selective agonist for the histamine H3 receptor. It is distinguished by its high binding affinity (Kd = 50.3 nM) and its ability to cross the blood-brain barrier, making it an indispensable pharmacological tool for studying central histaminergic neurotransmission . The compound's (R)-enantiomeric configuration is critical for its specific receptor interactions, setting it apart from racemic mixtures or the less active (S)-enantiomer.

Why Generic H3 Agonists Cannot Substitute for R-(-)-α-Methylhistamine Dihydrochloride in CNS Research Protocols


Although the histamine H3 receptor field includes numerous ligands, the unique combination of high H3 binding affinity, exquisite selectivity over other histamine receptor subtypes (H1, H2, and H4), and central nervous system (CNS) penetration of R-(-)-α-methylhistamine is not universally shared by its analogs [1]. For example, the endogenous ligand histamine (HA) is >10-fold less potent at H3 receptors and is >1,000-fold less selective for H3 over other subtypes, leading to confounding off-target effects . Similarly, the (S)-enantiomer exhibits significantly lower potency, highlighting the absolute requirement for enantiomeric purity in experiments . Substituting with an alternative H3 agonist without first confirming its quantitative selectivity profile and CNS bioavailability can invalidate experimental outcomes.

Quantitative Differentiation Evidence for R-(-)-α-Methylhistamine Dihydrochloride (CAS 75614-89-0) in H3 Receptor Pharmacology Research


High-Affinity H3 Receptor Binding: A Quantitative Comparison with the Endogenous Ligand

R-(-)-α-Methylhistamine dihydrochloride exhibits a high binding affinity for the H3 histamine receptor with a dissociation constant (Kd) of 50.3 nM . This affinity translates to a potency that is >10-fold greater than that of the endogenous ligand, histamine (HA), at the H3 receptor . This quantitative difference underscores its utility as a standard agonist for probing H3 receptor function with high sensitivity and minimal background noise.

H3 histamine receptor binding affinity Kd

Subtype Selectivity Profile: Quantified Differences in Affinity for H1, H2, and H4 Receptors

The compound demonstrates remarkable selectivity for the H3 receptor over other histamine receptor subtypes. It has very weak affinity for H1 (pKi = 4.8) and H2 (pKi < 3.5) receptors . Compared to histamine, its selectivity for H3 is >1,000-fold higher [1]. Furthermore, it displays >200-fold selectivity for H3 over the closely related H4 receptor . This level of selectivity is crucial for isolating H3-mediated effects in complex biological systems.

H3 histamine receptor selectivity H1 receptor H2 receptor H4 receptor

Enantiomeric Specificity: The Critical Importance of the (R)-Configuration for Biological Activity

The biological activity of α-methylhistamine is stereospecific. The (R)-enantiomer is the potent H3 agonist, while the (S)-enantiomer is significantly less active . Commercially available (R)-(-)-α-methylhistamine dihydrochloride is supplied with high enantiomeric purity (typically ≥95% to ≥98% chemical purity, with the (R)-enantiomer as the defined active species) . This ensures that experimental results are not confounded by the presence of the less active (S)-enantiomer, which would act as an impurity and reduce the effective concentration of the active species.

chiral separation enantiomeric purity stereospecificity

In Vivo CNS Activity: Brain Penetration and Functional Effects

R-(-)-α-Methylhistamine is documented as a brain-penetrant H3 receptor agonist . In vivo, this property translates to measurable central effects. For instance, in rodent models, intraperitoneal administration of RAMH (6.3 mg/kg) significantly decreased steady-state levels of tele-methylhistamine (t-MH), a marker of histaminergic activity, in the mouse brain [1]. Furthermore, pretreatment with RAMH (10 mg/kg, i.p.) reversed propofol-induced memory retention deficits in rats, confirming its functional engagement with central H3 receptors [2].

blood-brain barrier CNS pharmacology in vivo

Optimal Scientific and Industrial Application Scenarios for R-(-)-α-Methylhistamine Dihydrochloride (CAS 75614-89-0)


Pharmacological Tool for Isolating H3 Receptor Function in CNS Studies

In neuropharmacology research, this compound is the gold-standard agonist for studying the central histamine H3 receptor due to its validated brain penetration and high selectivity . It is ideal for in vivo experiments investigating H3-mediated modulation of neurotransmitter release (e.g., acetylcholine, dopamine, norepinephrine) and related physiological processes like cognition, sleep-wake cycles, and feeding behavior . The availability of both dihydrochloride and dihydrobromide salt forms offers flexibility for formulation.

Reference Standard for H3 Receptor Binding and Functional Assays

With its well-defined Kd of 50.3 nM for the H3 receptor and known selectivity profile, this compound serves as an essential reference standard for characterizing novel H3 receptor ligands . It can be used in competitive radioligand binding assays to determine the affinity (Ki) of test compounds or in functional assays (e.g., cAMP inhibition, GTPγS binding) to establish their efficacy . Its high purity and defined enantiomeric configuration ensure assay consistency and reproducibility across different studies and laboratories .

Preclinical Development of H3-Targeted Therapeutics

In the drug discovery industry, R-(-)-α-methylhistamine is a critical positive control and tool compound for H3 receptor-targeted programs, particularly those focused on cognitive disorders, sleep disturbances, and metabolic diseases . Its use in preclinical models helps validate target engagement and establish pharmacokinetic-pharmacodynamic (PK/PD) relationships for new chemical entities . The extensive body of literature on its in vivo effects provides a robust comparative benchmark for assessing the efficacy of novel H3 agonists or antagonists .

Chiral Purity Standard in Analytical and Synthetic Chemistry

Due to its defined (R)-stereochemistry and commercial availability at high purity levels (≥95-98%), this compound can be used as a standard in analytical method development for chiral separation and quantification of α-methylhistamine enantiomers . It is also employed in synthetic chemistry as a starting material or chiral building block for the creation of more complex H3 receptor ligands or prodrugs, such as the azomethine derivatives designed to improve its pharmacokinetic properties .

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